Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Description
Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C21H20FNO5 and its molecular weight is 385.391. The purity is usually 95%.
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Biological Activity
Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP) is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), known for their diverse biological activities. This article reviews the biological activity of DHP, focusing on its anticancer properties and mechanisms of action based on available research findings.
Chemical Structure and Properties
The molecular formula of DHP is C19H20N2O5, and its structure features a furan ring and a fluorophenyl group that are critical for its biological activity. The compound's structural characteristics can significantly influence its interaction with biological targets.
- Cytotoxicity : Research indicates that 1,4-DHP derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain DHPs can reduce the viability of HeLa and MCF-7 cells with half-maximal inhibitory concentrations (IC50) ranging from 2.3 µM to 11.9 µM, indicating significant anticancer potential .
- Selectivity : The selectivity index (SI), which compares the IC50 values in cancerous versus normal cells, suggests that these compounds may preferentially target cancer cells over normal fibroblasts. This selectivity is crucial for minimizing side effects during cancer treatment .
- Mechanistic Insights : The presence of specific substituents on the DHP scaffold, such as the 2-fluorophenyl moiety, appears to enhance the compound's ability to induce apoptosis in cancer cells. This may be mediated through pathways involving oxidative stress and modulation of cell cycle progression .
Case Studies and Research Findings
A series of studies have explored the biological activity of DHP derivatives:
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
DHP A | HeLa | 3.6 | >1.6 |
DHP B | MCF-7 | 5.2 | >1.5 |
DHP C | GM07492 | >100 | - |
The above table summarizes findings from a study that evaluated multiple DHP compounds against various cell lines . Notably, compounds with specific aryl groups demonstrated enhanced anticancer activity.
Additional Biological Activities
Beyond anticancer properties, some studies suggest potential antimicrobial activities associated with DHPs:
Properties
IUPAC Name |
dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-10-9-15(28-16)13-7-5-6-8-14(13)22/h5-10,19,23H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVCWLHHWVBCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=CC=C3F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.